molecular formula C28H29ClN4O2 B136199 Ro 31-8830 (hydrochloride) CAS No. 145333-02-4

Ro 31-8830 (hydrochloride)

Cat. No. B136199
M. Wt: 489 g/mol
InChI Key: WMVQGKBSNAIMHI-UHFFFAOYSA-N
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Description

Ro 31-8830 (hydrochloride) is a compound related to Ro 31-8959, which is a potent inhibitor of HIV-1 proteinase. This inhibitor plays a crucial role in the treatment of AIDS by preventing the maturation of the virus, thereby inhibiting its replication and spread within the host. Ro 31-8959 has been shown to be effective in both acute and chronic infections and has reached phase III clinical trials, indicating its potential as a therapeutic agent against HIV-1 .

Synthesis Analysis

The synthesis of related compounds involves the creation of monomers with specific functional groups that can interact with the target protein. For instance, a novel diacyl chloride monomer with a phosphonate group was synthesized for the preparation of RO membranes, demonstrating the importance of precise chemical synthesis in developing compounds with desired properties . While the synthesis details of Ro 31-8830 (hydrochloride) are not provided, similar meticulous approaches in the synthesis of Ro 31-8959 would be critical for its efficacy as an HIV-1 proteinase inhibitor.

Molecular Structure Analysis

Ro 31-8959 is the first subnanomolar inhibitor that demonstrated a reversed stereochemical preference at the central hydroxyl group, which is significant for its binding affinity to HIV-1 proteinase. Free energy perturbation calculations have been used to understand the preference for the R-diastereomer over the S-diastereomer, indicating the importance of molecular structure in the drug's effectiveness. The stereochemical preference is influenced by both intermolecular and intramolecular energies, which are critical for the inhibitor's binding to the active site of the proteinase .

Chemical Reactions Analysis

The interaction of Ro 31-8959 with HIV-1 proteinase involves the formation of hydrogen bonds between the inhibitor and the active site aspartates of the enzyme. The central hydroxyl group of the inhibitor can form multiple hydrogen bonds, which are essential for its high binding affinity. The chemical reactions between the inhibitor and the proteinase are crucial for the drug's antiviral properties, as they disrupt the proteolytic processing necessary for viral maturation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ro 31-8959 contribute to its antiviral efficacy. The compound exhibits high potency with IC50 values in the nanomolar range, indicating its strong inhibitory effect on HIV-1 replication. It is also effective when added at a late stage of infection, showcasing its ability to clear virus particles and cytopathic effects from cultures. The inhibitor's properties allow for a significant reduction in the proteolytic processing of viral proteins, which is a key step in the virus life cycle .

Scientific Research Applications

Reverse Osmosis Membrane Technology

Reverse osmosis (RO) is a critical technology in water treatment and desalination processes. It involves the use of semi-permeable membranes to remove ions, unwanted molecules, and larger particles from drinking water. Although not directly related to "Ro 31-8830 (hydrochloride)", understanding the chemical stability and performance of RO membranes under different conditions, such as oxidative stress or in the presence of various chemical compounds, is essential. For example, aromatic polyamides have been reviewed for their chlorine resistance and performance similar to the FT-30 membrane, highlighting the importance of chemical stability in membrane synthesis and performance (Mickols, 2012).

Oxidative Stress and Antioxidants

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or to repair the resulting damage. Compounds like "Ro 31-8830 (hydrochloride)" could potentially interact with ROS or influence oxidative stress pathways within biological systems. Research into the role of ROS in human reproduction (Agarwal, Saleh, & Bedaiwy, 2003) and cancer (Srinivas et al., 2018) underscores the complex roles of ROS in health and disease, suggesting areas where "Ro 31-8830 (hydrochloride)" might have research applications, particularly if it possesses antioxidant or pro-oxidant properties.

properties

IUPAC Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVQGKBSNAIMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415526
Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 31-8830 (hydrochloride)

CAS RN

145333-02-4
Record name 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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